5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with thiourea to produce the carbamothioyl derivative. Finally, the chlorobenzoic acid moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, while the carbamothioyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-({[(4-bromophenoxy)acetyl]carbamothioyl}amino)benzoic acid
- 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbamothioyl)phenyl 2-methylbenzoate
Uniqueness
The combination of these halogens with the carbamothioyl group provides a versatile platform for chemical modifications and interactions with biological targets .
Properties
CAS No. |
535979-60-3 |
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Molecular Formula |
C16H12BrClN2O4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
5-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-9-1-4-11(5-2-9)24-8-14(21)20-16(25)19-10-3-6-13(18)12(7-10)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
CYPSAKUTUMALJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Origin of Product |
United States |
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